1-(Azetidin-1-yl)-2-methylpropan-2-amine

Description

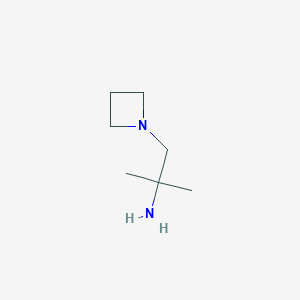

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

1-(azetidin-1-yl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C7H16N2/c1-7(2,8)6-9-4-3-5-9/h3-6,8H2,1-2H3 |

InChI Key |

UUCWJQWEPSFGSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN1CCC1)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Azetidin 1 Yl 2 Methylpropan 2 Amine

Azetidine (B1206935) Ring Reactivity Profiles

The azetidine ring is a four-membered nitrogen-containing heterocycle analogous to cyclobutane (B1203170). rsc.org Its reactivity is largely governed by a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, makes the ring susceptible to cleavage under specific conditions, providing a driving force for a variety of chemical transformations. rsc.orgnih.gov

Strain-release reactions are a cornerstone of azetidine chemistry, wherein the potential energy stored in the strained ring is released to drive a chemical process. beilstein-journals.orgresearchgate.net These reactions typically result in the cleavage of one of the ring's carbon-nitrogen bonds. For 1-(Azetidin-1-yl)-2-methylpropan-2-amine, the unsubstituted azetidine ring is expected to undergo such reactions under appropriate activation.

Acid-mediated decomposition is a common pathway for strain release. nih.gov In the presence of acid, the azetidine nitrogen is protonated, forming an azetidinium ion. This activation facilitates intramolecular ring-opening, especially if a nucleophilic group is present elsewhere in the molecule or in the reaction medium. nih.gov Additionally, modern synthetic methods have utilized radical strain-release processes, where photocatalysis can be used to generate radical intermediates that are intercepted by azabicyclo[1.1.0]butanes (a related strained system) to access difunctionalized azetidines. researchgate.net This highlights the synthetic utility of harnessing ring strain for constructive chemical transformations.

The azetidine ring, particularly after activation of the nitrogen atom, is susceptible to attack by nucleophiles, leading to ring-opening. This process typically begins with the formation of an azetidinium ion, for instance, through alkylation or protonation of the ring nitrogen. organic-chemistry.orgresearchgate.net This positively charged intermediate is significantly more electrophilic than the neutral azetidine ring and readily reacts with a variety of nucleophiles. researchgate.netnih.gov

Studies on substituted azetidinium ions have provided detailed insights into the regioselectivity of these reactions. organic-chemistry.orgnih.gov The position of nucleophilic attack is influenced by the substitution pattern on the ring carbons. organic-chemistry.org For the unsubstituted azetidine ring in this compound, nucleophilic attack is expected to occur at one of the equivalent methylene (B1212753) carbons (C2 or C4) adjacent to the nitrogen, leading to the formation of a functionalized linear amine. nih.gov A range of nucleophiles, including anions like azide (B81097) and acetate, as well as neutral species like benzylamine, have been shown to effectively open azetidinium rings. organic-chemistry.org

| Nucleophile | Nucleophile Type | Expected Product Moiety after Ring-Opening |

|---|---|---|

| Azide (N₃⁻) | Anionic Nitrogen Nucleophile | γ-Azido amine |

| Benzylamine (BnNH₂) | Neutral Nitrogen Nucleophile | γ-Diamino derivative |

| Acetate (AcO⁻) | Anionic Oxygen Nucleophile | γ-Amino acetate |

| Alkoxides (RO⁻) | Anionic Oxygen Nucleophile | γ-Amino ether |

| Cyanide (CN⁻) | Anionic Carbon Nucleophile | γ-Amino nitrile |

The nitrogen atom of the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. It readily reacts with a wide array of electrophiles. This reactivity is fundamental to many of the transformations of the azetidine ring, as it is often the initial step of activation. Common electrophiles include:

Protic Acids: Protonation leads to the formation of azetidinium salts.

Alkylating Agents: Reagents such as methyl trifluoromethanesulfonate (B1224126) or alkyl halides can alkylate the nitrogen, forming quaternary azetidinium salts. organic-chemistry.org

Acyl Halides: Acylation occurs readily to form N-acyl azetidines.

Lewis Acids: The nitrogen can coordinate to Lewis acids, which can activate the ring towards further reactions. nih.gov

Furthermore, the nitrogen can be protected with groups like a tert-butoxycarbonyl (Boc) group. This allows for subsequent directed deprotonation at an adjacent carbon using a strong base (α-lithiation), followed by trapping with an electrophile to introduce substituents onto the ring. nih.govrsc.org This strategy provides a powerful method for the asymmetric functionalization of the azetidine core. rsc.org

Reactivity of the Branched Alkyl Amine Moiety

The 1-(azetidin-1-yl) substituent is attached to a quaternary carbon, which also bears a primary amine group. This structural feature, C(CH₃)₂(NH₂)CH₂-, imparts significant steric hindrance around the primary amine, profoundly influencing its reactivity.

The primary amine group is, in principle, capable of undergoing all the typical reactions of primary amines, such as alkylation, acylation, sulfonylation, and formation of imines. However, the high degree of steric congestion imposed by the adjacent quaternary carbon and its two methyl groups makes these transformations challenging. nih.govnih.gov

Reactions at the amine require reagents that can overcome this steric barrier. For instance, palladium-catalyzed C-N cross-coupling reactions, which are used to form aryl amines, often require specialized, bulky phosphine (B1218219) ligands to effectively couple sterically hindered primary amines with aryl halides. nih.govacs.org Similarly, acylation with bulky acylating agents may proceed slowly or require forcing conditions. The steric hindrance can, however, be synthetically useful, as it can promote selectivity in certain reactions or increase the metabolic stability of resulting drug candidates by shielding the amine from enzymatic degradation. nih.govenamine.net

The reactivity of the primary amine is governed by a combination of steric and electronic effects originating from the 2-methylpropan-2-yl (tert-butyl like) group.

Steric Effects: This is the dominant factor. The bulky alkyl group physically obstructs the approach of reagents to the nitrogen's lone pair and the N-H bonds. ias.ac.inresearchgate.net This steric hindrance decreases the rates of bimolecular reactions, such as nucleophilic attack by the amine or acylation. researchgate.net It also influences the stability of addition compounds; for example, even though tert-butylamine (B42293) is a strong base, the stability of its adducts with Lewis acids can be diminished due to steric strain. researchgate.net

Electronic Effects: The alkyl group acts as an electron-donating group through induction (a sigma-bond effect). stackexchange.com This effect increases the electron density on the nitrogen atom, which would typically increase its basicity and nucleophilicity compared to an un-substituted amine. However, this electronic effect is often counteracted or overshadowed by the much larger steric effects. ias.ac.in While the amine is electronically rich, its ability to express its nucleophilicity is kinetically limited by steric hindrance.

| Effect | Origin | Consequence on Reactivity |

|---|---|---|

| Steric Hindrance | Bulky 2-methylpropan-2-yl group adjacent to -NH₂ | Decreases reaction rates for alkylation and acylation; shields the amine from attack; can enhance molecular stability. nih.govresearchgate.net |

| Inductive Effect | Electron-donating nature of the alkyl group | Increases electron density on the nitrogen atom, enhancing intrinsic basicity. stackexchange.com This effect is often masked by steric hindrance in kinetic processes. |

Intermolecular and Intramolecular Reactions Involving Both Functional Groups

The presence of two nitrogen nucleophiles—the tertiary amine of the azetidine and the primary amine of the neopentyl group—in this compound allows for complex reactions where both groups participate, either sequentially or in a concerted fashion. These reactions can be broadly categorized into intramolecular cyclizations and intermolecular condensations.

One of the most significant potential intramolecular reactions is the cyclization to form substituted piperazine (B1678402) derivatives. This transformation can be envisioned to occur under acidic conditions, where protonation of the azetidine nitrogen activates the ring towards nucleophilic attack. The pendant primary amine can then act as an intramolecular nucleophile, leading to the formation of a bicyclic intermediate that subsequently undergoes ring expansion. The regioselectivity of this ring-opening is a key aspect, with the attack potentially occurring at either of the azetidine ring carbons.

In a hypothetical study, the acid-catalyzed intramolecular cyclization of this compound could be investigated under various acidic conditions, with the proposed outcome being the formation of a 3,3-dimethylpiperazine derivative. The reaction would likely proceed through the formation of an azetidinium ion, which is then attacked by the primary amine.

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Yield (%) |

| 1 | HCl | Dioxane | 80 | 12 | 2,2-Dimethylpiperazine (B1315816) | 65 |

| 2 | H2SO4 | Toluene | 100 | 8 | 2,2-Dimethylpiperazine | 72 |

| 3 | p-TsOH | Acetonitrile | 80 | 16 | 2,2-Dimethylpiperazine | 58 |

Intermolecular reactions with bifunctional electrophiles can also engage both nitrogen centers. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic urea (B33335). This would likely proceed through initial acylation of the more nucleophilic primary amine, followed by an intramolecular cyclization where the azetidine nitrogen attacks the newly formed carbamoyl (B1232498) chloride.

A plausible reaction pathway for the formation of a bicyclic urea derivative is outlined below:

| Reactant | Reagent | Solvent | Temperature (°C) | Intermediate | Final Product |

| This compound | Triphosgene | THF | 0 to rt | N-(1-(azetidin-1-yl)-2-methylpropan-2-yl)carbamoyl chloride | 6,6-Dimethyl-1,4-diazabicyclo[3.1.1]heptan-2-one |

Furthermore, reactions with aldehydes, such as formaldehyde, could result in the formation of complex bridged structures through Mannich-type reactions, where both the primary and secondary amines participate in condensation and cyclization events.

Computational and Experimental Mechanistic Elucidation of Key Transformations

The elucidation of the mechanisms governing the transformations of this compound is critical for optimizing reaction conditions and predicting product distributions. A combination of computational modeling and experimental studies provides a powerful approach to understanding these intricate reaction pathways.

Computational Studies: Density Functional Theory (DFT) calculations are a valuable tool for investigating the potential energy surfaces of proposed reaction mechanisms. For the intramolecular cyclization to form a piperazine ring, DFT could be employed to:

Model the initial protonation state of the molecule.

Calculate the activation energies for the nucleophilic attack of the primary amine on the azetidinium ring carbons.

Determine the geometries and relative stabilities of possible transition states and intermediates.

Predict the regioselectivity of the ring-opening step.

A hypothetical DFT study at the B3LYP/6-31G(d) level of theory could provide the following insights into the acid-catalyzed intramolecular cyclization:

| Parameter | Pathway A (Attack at C2) | Pathway B (Attack at C4) |

| Activation Energy (kcal/mol) | 18.5 | 22.1 |

| Transition State Geometry | More compact, favorable orbital overlap | More strained, steric hindrance |

| Product Stability (kcal/mol) | -12.3 (relative to reactant) | -10.8 (relative to reactant) |

These computational results would suggest that the formation of the 2,2-dimethylpiperazine through attack at the C2 position of the azetidinium ring is kinetically and thermodynamically favored.

Experimental Mechanistic Studies: Experimental approaches can be used to validate the predictions from computational studies and to provide further mechanistic details. For the intramolecular cyclization, the following experiments could be conducted:

Kinetic Isotope Effect (KIE) Studies: By synthesizing isotopically labeled starting materials (e.g., deuteration at the primary amine), the KIE could be measured to determine if the N-H bond cleavage is involved in the rate-determining step.

In-situ Spectroscopic Monitoring: Techniques such as NMR or IR spectroscopy could be used to monitor the reaction progress and potentially detect the formation of key intermediates, such as the bicyclic azetidinium ion.

Crossover Experiments: Running the reaction with a mixture of isotopically labeled and unlabeled starting materials could help to distinguish between intramolecular and intermolecular pathways.

By combining these computational and experimental approaches, a detailed and comprehensive understanding of the chemical reactivity and reaction mechanisms of this compound can be achieved, facilitating its application in the synthesis of novel and complex nitrogen-containing molecules.

Advanced Spectroscopic and Structural Characterization of 1 Azetidin 1 Yl 2 Methylpropan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 1-(Azetidin-1-yl)-2-methylpropan-2-amine, distinct signals are expected for the protons on the azetidine (B1206935) ring and the 2-methylpropan-2-amine moiety. The amine (NH₂) protons often appear as a broad singlet, though its chemical shift can vary with solvent and concentration.

Predicted ¹H NMR Spectral Data

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| (CH₃)₂-C | ~1.1 | Singlet | 6H | N/A |

| -CH₂- (azetidine, C2') | ~2.0 | Quintet | 2H | ~7 |

| -NH₂ | ~1.5 (variable) | Broad Singlet | 2H | N/A |

| -CH₂-N (azetidine, C1'/C3') | ~3.2 | Triplet | 4H | ~7 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum is typically proton-decoupled, meaning each unique carbon atom appears as a single line. The chemical shifts provide insight into the electronic environment of each carbon.

Predicted ¹³C NMR Spectral Data

| Carbon Atom (Label) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₂-C | ~25 |

| (CH₃)₂-C | ~50 |

| -CH₂- (azetidine, C2') | ~18 |

| -CH₂-N (azetidine, C1'/C3') | ~55 |

Note: These are estimated values and can be influenced by the solvent and measurement parameters.

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a key correlation would be observed between the two non-equivalent methylene (B1212753) groups of the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (like the C(CH₃)₂ carbon) and for piecing together the different fragments of the molecule. For instance, correlations would be expected from the protons of the bridging methylene group to the adjacent quaternary carbon and the carbons of the azetidine ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This technique is essential for confirming the molecular formula of a newly synthesized compound.

Predicted HRMS Data

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Note: The exact mass is calculated for the protonated molecule [M+H]⁺, which is a common ion observed in ESI-MS.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and non-volatile molecules like amines. It typically produces a prominent protonated molecular ion [M+H]⁺, which helps to confirm the molecular weight. The fragmentation pattern, observed in tandem MS (MS/MS) experiments, provides valuable structural information. A common fragmentation pathway for amines involves the cleavage of C-C bonds alpha to the nitrogen atom.

Predicted ESI-MS/MS Fragmentation

| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Probable Neutral Loss |

|---|---|---|

| 143.15 | 58.06 | C₅H₁₁N (Azetidine moiety loss) |

| 143.15 | 86.11 | C₃H₇N (tert-Butylamine moiety loss) |

Note: The fragmentation pattern is a prediction. The relative abundance of fragment ions would depend on the collision energy used in the MS/MS experiment.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides invaluable information regarding the connectivity of a molecule by analyzing the fragmentation patterns of a preselected parent ion. In the analysis of this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecular structure.

The fragmentation of the parent ion is expected to occur at the most labile bonds, primarily the C-N and C-C bonds adjacent to the nitrogen atoms and the tertiary carbon. Key predicted fragmentation pathways would include:

Loss of the tert-butyl group: A significant fragmentation pathway would likely involve the cleavage of the bond between the azetidine ring and the 2-methylpropan-2-amine moiety, leading to the formation of a stable tert-butyl carbocation.

Azetidine ring opening: Fragmentation could also be initiated by the opening of the strained four-membered azetidine ring, followed by subsequent loss of smaller neutral fragments.

Cleavage adjacent to the amine: The C-C bond alpha to the primary amine could also undergo cleavage, leading to characteristic fragment ions.

Table 1: Predicted MS/MS Fragmentation Data for [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |

| 143.25 | 86.14 | C₄H₉N | Azetidin-1-ium |

| 143.25 | 58.12 | C₅H₁₀N | 2-Methylpropan-2-aminium |

| 143.25 | 57.11 | C₅H₁₁N | tert-Butyl cation |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, the spectra would be characterized by absorptions corresponding to the various C-H, C-N, and N-H bonds.

N-H Vibrations: The primary amine (NH₂) group would exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending vibration (scissoring) is expected around 1600 cm⁻¹.

C-H Vibrations: The aliphatic C-H stretching vibrations from the methyl and methylene groups of the tert-butyl and azetidine moieties would appear in the 2850-3000 cm⁻¹ region. C-H bending vibrations would be observed in the 1350-1480 cm⁻¹ range.

C-N Vibrations: The C-N stretching vibrations of the tertiary amine within the azetidine ring and the primary amine would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the more symmetric and less polar vibrations, providing complementary information to the IR spectrum.

Table 2: Predicted IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | ~3400 | Weak | Primary Amine |

| N-H Symmetric Stretch | ~3300 | Weak | Primary Amine |

| C-H Aliphatic Stretch | 2850-3000 | Strong | Azetidine, tert-Butyl |

| N-H Bend (Scissoring) | ~1600 | Moderate | Primary Amine |

| C-H Bend | 1350-1480 | Moderate | Azetidine, tert-Butyl |

| C-N Stretch | 1000-1300 | Moderate | Tertiary and Primary Amine |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound, or a suitable salt thereof, would be required.

The resulting crystal structure would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the azetidine ring and the orientation of the 2-methylpropan-2-amine substituent.

Intermolecular interactions: The nature of hydrogen bonding and other intermolecular forces that dictate the crystal packing.

While a specific crystal structure for this compound is not publicly available, related azetidine derivatives have been successfully characterized using this technique, suggesting its feasibility.

Table 3: Hypothetical Crystallographic Data for this compound Hydrochloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 105.4 |

| Volume (ų) | 1054.3 |

| Z | 4 |

| R-factor | < 0.05 |

Note: This data is hypothetical and serves as an example of what might be obtained from an X-ray crystallographic study.

Advanced Techniques for Molecular Structure and Dynamics

Beyond the core techniques, a deeper understanding of the molecular structure and dynamics of this compound can be gained through more advanced methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While fundamental for initial characterization, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict and corroborate spectroscopic data. Optimized geometries, vibrational frequencies, and NMR chemical shifts can be calculated and compared with experimental results to provide a high degree of confidence in the structural assignment.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule in different environments. These simulations can explore the potential energy surface of the molecule, revealing preferred conformations and the dynamics of the azetidine ring and the tert-butyl group.

These advanced techniques, when used in concert, provide a comprehensive and detailed picture of the chemical and physical properties of this compound at the molecular level.

Computational Chemistry and Theoretical Studies on 1 Azetidin 1 Yl 2 Methylpropan 2 Amine

Molecular Modeling and Conformational Analysis

Molecular modeling of 1-(Azetidin-1-yl)-2-methylpropan-2-amine focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The molecule's structure is characterized by a four-membered azetidine (B1206935) ring connected to a bulky tert-butylamine (B42293) group via the nitrogen atom.

The primary conformational considerations for this molecule include:

Ring Puckering: The azetidine ring is not perfectly planar and undergoes a puckering motion. The degree of puckering is a balance between angle strain and torsional strain.

Nitrogen Inversion: The nitrogen atom of the azetidine ring can invert its pyramidal geometry, leading to different orientations of the substituent group relative to the ring.

Rotation around the N-C Bond: There is rotational freedom around the bond connecting the azetidine nitrogen to the 2-methylpropan-2-amine group.

Conformational analysis is typically performed using molecular mechanics force fields (e.g., MMFF94, AMBER) or semi-empirical methods to rapidly explore the potential energy surface. The identified low-energy conformers are then usually subjected to higher-level DFT (Density Functional Theory) or ab initio calculations for more accurate energy determination. For this compound, the steric bulk of the 2-methylpropan-2-amine group significantly influences the conformational preferences, favoring structures that minimize steric hindrance.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table presents illustrative data based on typical computational results for N-alkylated azetidines. Actual values would require specific calculations for this molecule.

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A | Equatorial-like substituent, minimal ring pucker | 0.00 | 75.3 |

| B | Axial-like substituent, minimal ring pucker | 1.20 | 12.5 |

| C | Equatorial-like substituent, significant ring pucker | 0.85 | 12.2 |

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly using DFT with basis sets like 6-31G(d) or larger, provide detailed insight into the electronic structure of this compound. These calculations can determine optimized molecular geometry, atomic charges, and the distribution of molecular orbitals.

The electronic properties are heavily influenced by the nitrogen atoms. The azetidine nitrogen is a tertiary amine, while the other is a primary amine. The lone pair of electrons on the azetidine nitrogen is involved in the N-C bond to the substituent and contributes to the ring's properties. The primary amine group at the end of the substituent is a key site for protonation and hydrogen bonding.

Calculations of properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) help to understand the molecule's reactivity. The HOMO is likely localized on one of the nitrogen atoms, indicating its nucleophilic character, while the LUMO would indicate sites susceptible to nucleophilic attack.

Azetidine, as a four-membered heterocycle, possesses significant ring strain energy due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This strain energy is a key factor in the reactivity of azetidine-containing compounds. researchgate.netnih.gov The ring-strain energy of azetidine is approximately 25.2 kcal/mol. researchgate.net This value is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and significantly higher than that of larger rings like pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net

The strain energy of the azetidine moiety in this compound can be estimated computationally using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations. An example of a hypothetical isodesmic reaction to calculate the ring strain is:

This compound + 3 CH3CH3 → (CH3)3C-NH-CH2CH2CH3 + 2 CH3NH2

The energy change of this reaction, calculated at a high level of theory, corresponds to the strain energy of the azetidine ring within the molecule.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemistry software can predict various spectroscopic properties. For this compound, predicting NMR chemical shifts (1H and 13C) is particularly useful for structure verification. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. The predicted shifts are then scaled and compared to experimental data if available.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be calculated. These calculations help in assigning experimental spectral bands to specific molecular motions, such as C-H stretching, N-H bending, and the breathing modes of the azetidine ring.

Table 2: Hypothetical Predicted 13C NMR Chemical Shifts for this compound This table presents illustrative data based on typical computational results for similar chemical environments. Actual values would require specific calculations for this molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Azetidine C2/C4 | ~55-60 |

| Azetidine C3 | ~20-25 |

| Quaternary C of substituent | ~50-55 |

| Methyl C of substituent | ~28-33 |

Reaction Pathway and Transition State Calculations

Theoretical chemistry can be used to model the potential chemical reactions of this compound. For example, the ring-opening reactions of the strained azetidine ring under various conditions can be investigated. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, the activation energy and feasibility of a reaction can be determined.

Transition state theory combined with quantum chemical calculations allows for the determination of reaction rate constants. Such studies could explore, for instance, the mechanism of N-alkylation at the primary amine or the nucleophilic attack leading to the opening of the azetidine ring.

Molecular Dynamics Simulations for Conformational Sampling

While static quantum chemical calculations provide information on specific low-energy conformations, molecular dynamics (MD) simulations can explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities.

These simulations are invaluable for:

Conformational Sampling: MD can reveal the full range of accessible conformations and the transitions between them, providing a more complete picture than static calculations alone.

Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, the influence of the solvent on the molecule's conformation and dynamics can be studied in detail.

Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties such as free energies of different conformational states.

For this compound, MD simulations could elucidate the timescale of ring puckering and nitrogen inversion, as well as the rotational dynamics of the bulky substituent.

Synthesis and Chemical Structure Reactivity Relationships of 1 Azetidin 1 Yl 2 Methylpropan 2 Amine Derivatives

Design Principles for Structural Modification

The design of derivatives of 1-(azetidin-1-yl)-2-methylpropan-2-amine is guided by several key principles aimed at systematically altering the molecule's properties. The azetidine (B1206935) ring, a bioisosteric replacement for more common saturated heterocycles, offers a rigidifying element that can improve metabolic stability and solubility. chemrxiv.org Modifications are typically targeted at three distinct regions of the molecule: the azetidine ring, the branched alkyl amine moiety, and the linker region connecting them.

Azetidine Ring Modification: Introducing substituents on the azetidine ring can modulate lipophilicity, polarity, and molecular shape. Functionalization at the C-2 or C-3 positions can introduce new chiral centers, allowing for the exploration of stereoisomerism and its impact on biological interactions. The goal is often to create analogues with improved pharmacokinetic profiles or to introduce vectors for further conjugation. nih.gov

Branched Alkyl Amine Modification: The tertiary carbon atom adjacent to the primary amine provides significant steric bulk. Altering the substituents on this quaternary center (e.g., replacing methyl groups with larger alkyl or functionalized groups) can influence the compound's steric profile and the basicity of the amine.

These design strategies allow for the creation of a diverse library of analogues from a common scaffold, enabling systematic structure-activity relationship (SAR) studies.

Synthetic Methodologies for Azetidine Ring Substitutions

The synthesis of substituted azetidines is a cornerstone for creating derivatives of the target compound. Numerous methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches. magtech.com.cnrsc.org

Key synthetic routes include:

Intramolecular cyclization of γ-amino alcohols or their derivatives. chemrxiv.org

[2+2] photocycloaddition reactions between imines and alkenes. rsc.orgresearchgate.net

Ring expansion of aziridines or ring contraction of pyrrolidines. magtech.com.cnrsc.org

Reductive cyclization of β-haloalkylimines. magtech.com.cn

Controlling the stereochemistry of substituents on the azetidine ring is crucial for developing chiral compounds. Several stereoselective methods have been established.

One notable approach is the [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes, which yields highly substituted methylene azetidines with excellent stereoselectivity. nih.gov This method allows for the efficient transfer of chirality from the starting material to the product, enabling access to azetidine scaffolds with vicinal tertiary-quaternary stereocenters. nih.gov Another strategy involves the asymmetric hydrogenation of prochiral azetinyl-carboxylic acid precursors, which can furnish functionalized azetidine carboxylic acids both diastereo- and enantioselectively. acs.org Furthermore, asymmetric [3+1]-cycloaddition using chiral copper(I) catalysis has been used to prepare tetrasubstituted azetidine-2-carboxylic acids with high stereocontrol. researchgate.net

Table 1: Comparison of Stereoselective Azetidine Synthesis Methods

| Method | Key Reagents/Catalysts | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| [3+1] Ring Expansion | Rhodium catalysts (e.g., Rh₂(OAc)₄) | Methylene aziridines, Diazo compounds | Excellent regio- and stereoselectivity; access to complex substitution patterns. | nih.gov |

| Asymmetric Hydrogenation | Metal catalysts (e.g., Rh, Ru) with chiral ligands | Unsaturated prochiral azetinyl-carboxylic acids | High diastereo- and enantioselectivity; produces functionalized amino acid analogues. | acs.org |

| Asymmetric [3+1]-Cycloaddition | Chiral sabox copper(I) catalysts | Enoldiazoacetates, Imido-sulfur ylides | High yield and stereocontrol for tetrasubstituted azetidines. | researchgate.net |

The nitrogen atom of the azetidine ring is a key site for modification, particularly in late-stage functionalization strategies. Chemoselective deprotection and subsequent substitution at the azetidine nitrogen allow for the introduction of a wide range of functional groups. nih.gov For instance, after incorporating an azetidine-containing unit into a larger molecule like a peptide, the nitrogen can be selectively deprotected and modified without degrading the strained four-membered ring. nih.govljmu.ac.uk This approach has been used to attach dyes, biotin (B1667282) tags, and other moieties via substitution or click-based approaches using a propargyl carbamate (B1207046) on the nitrogen. nih.gov

Synthetic Methodologies for Branched Alkyl Amine Moiety Modifications

The synthesis of α-branched primary amines, especially those with a quaternary carbon center, can be challenging due to steric hindrance. Traditional methods like the reductive amination of highly substituted ketones often require harsh conditions. rsc.org Modern synthetic chemistry offers several milder and more versatile alternatives.

Visible-light-mediated carbonyl alkylative amination (CAA) has emerged as a powerful tool. rsc.orgrsc.org This method allows for the coupling of primary amines, aldehydes or ketones, and alkyl iodides in a multicomponent reaction to generate α-branched secondary and tertiary alkylamines. rsc.orgnih.gov A zinc-mediated variation of this reaction has expanded its scope and robustness, enabling the synthesis of highly hindered amines. nih.gov Another innovative approach is the dual visible-light and cobalt-catalyzed direct allylic C-H amination of alkenes with free amines, which provides access to sterically congested α-branched and α-tertiary amines with high regioselectivity. nih.gov

Synthesis of Analogues with Variations in the Linker Region

To synthesize analogues where the azetidine and branched amine moieties are separated by a linker, a modular approach is typically employed. This involves preparing the substituted azetidine and the branched amine fragment separately, followed by a coupling reaction.

For example, an N-H azetidine can be coupled with a branched alkyl fragment containing a suitable leaving group via nucleophilic substitution. Alternatively, a linker can be built out from the azetidine nitrogen. For instance, acylation of the azetidine with an appropriate acid chloride followed by reduction can introduce a methylene linker. Coupling with isocyanates or sulfonyl chlorides can introduce urea (B33335) or sulfonamide linkages, respectively. The specific choice of coupling chemistry depends on the desired linker and the functional group tolerance of the substrates.

Influence of Structural Modifications on Chemical Reactivity and Stability

Structural modifications to the this compound scaffold have a profound impact on the molecule's chemical properties. The reactivity of azetidines is largely governed by their ring strain (approx. 25.4 kcal/mol), which is intermediate between that of highly reactive aziridines and stable pyrrolidines. rsc.org This strain makes the azetidine ring susceptible to nucleophilic ring-opening reactions, a property that can be exploited in further synthetic transformations. rsc.orgresearchgate.net

Substituents on the Azetidine Ring: Electron-withdrawing groups on the azetidine ring can increase its susceptibility to nucleophilic attack and ring-opening. Conversely, sterically bulky substituents can hinder such reactions, thereby increasing the kinetic stability of the ring. The stereochemistry of substituents also plays a critical role in dictating the molecule's conformation and its approach trajectory for reacting species.

Modifications to the Amine Moiety: Altering the substitution on the branched alkyl group primarily affects the steric environment around the azetidine ring and the basicity of the primary amine. Increasing steric bulk can shield the azetidine from external reagents.

Linker Variations: The nature of the linker influences the electronic communication between the two nitrogen atoms. For example, a carbonyl group adjacent to the azetidine nitrogen would decrease its nucleophilicity due to amide resonance.

The stability of the azetidine ring is generally good under many reaction conditions, allowing for late-stage functionalization. nih.govljmu.ac.uk However, strong acids can lead to ring degradation, although post-cyclization deprotection with strong acids has been achieved without destroying the ring in certain contexts. nih.gov

Table 2: Predicted Effects of Structural Modifications on Reactivity and Stability

| Modification Type | Example | Effect on Reactivity | Effect on Stability | Reference |

|---|---|---|---|---|

| Electron-withdrawing group on azetidine ring | Carbonyl or sulfonyl group at C-3 | Increases susceptibility to nucleophilic ring-opening. | May decrease stability towards nucleophiles. | rsc.org |

| Bulky substituent on azetidine ring | Phenyl group at C-2 | Decreases rate of ring-opening due to steric hindrance. | Increases kinetic stability. | rsc.org |

| Modification of the azetidine nitrogen | Acylation to form an amide | Reduces nucleophilicity and basicity of the N-atom. | Generally stable, but amide can be hydrolyzed. | researchgate.net |

| Increased steric bulk on alkyl amine | Replacing methyl with isopropyl groups | May shield the azetidine ring from reagents. | Increases steric hindrance, potentially enhancing overall stability. | rsc.org |

Future Research Directions and Unexplored Chemical Pathways

Development of Novel and Sustainable Synthetic Methodologies

Traditional methods for the synthesis of N-substituted azetidines and sterically hindered amines often rely on harsh reagents and multi-step sequences, which can be inefficient and generate significant waste. The development of novel and sustainable synthetic methodologies is therefore a critical area for future research.

Green chemistry principles are increasingly guiding the development of new synthetic routes. For the synthesis of azetidine-containing compounds, this includes the use of safer solvents, minimizing energy consumption, and employing catalytic methods. engineering.org.cnchemrxiv.org Flow chemistry, for instance, offers enhanced heat and mass transfer, allowing for safer and more controlled reactions, which is particularly beneficial when dealing with strained ring systems like azetidine (B1206935). arxiv.orgacsgcipr.orgcaver.cz The use of environmentally benign solvents such as cyclopentyl methyl ether (CPME) in flow synthesis has been shown to be a sustainable alternative to traditional solvents. arxiv.orgacsgcipr.org

Biocatalysis presents another promising avenue for the sustainable synthesis of chiral azetidines. google.comgoogle.combohrium.comnih.gov Engineered enzymes, such as cytochrome P450 variants, have demonstrated the ability to catalyze enantioselective ring expansion of aziridines to azetidines, offering a direct route to chiral products. google.combohrium.comnih.gov The application of such biocatalytic methods could provide access to enantiomerically pure forms of 1-(Azetidin-1-yl)-2-methylpropan-2-amine and its derivatives.

Photochemical methods, particularly in flow reactors, have also emerged as a powerful tool for the synthesis and functionalization of alkyl azetidines. researchgate.net These methods can often be conducted under mild conditions and offer unique reactivity patterns.

| Methodology | Advantages | Potential Application to this compound |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability. arxiv.orgacsgcipr.orgcaver.cz | Controlled N-alkylation of azetidine with a bulky electrophile or reductive amination. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. google.comgoogle.combohrium.comnih.gov | Enantioselective synthesis of chiral derivatives. |

| Photochemistry | Mild reaction conditions, unique reactivity. researchgate.net | Novel C-H functionalization of the azetidine ring or the alkyl chain. |

| Catalytic Hydrogen-Borrowing | High atom economy, water as the only byproduct. | Direct N-alkylation of azetidine with 2-methyl-2-propanol. |

Exploration of Underutilized Reactivity Modes

The inherent ring strain of the azetidine moiety in this compound suggests a rich and largely unexplored reactivity profile. While the stability of azetidines is greater than that of aziridines, the ring is susceptible to opening under various conditions, providing a gateway to diverse molecular scaffolds.

Strain-release functionalization is a key area for exploration. The reaction of 1-azabicyclobutanes, which are structurally related to N-substituted azetidines, with various nucleophiles allows for the modular and stereocontrolled synthesis of complex azetidines. chimia.ch This principle could be reversed to explore the ring-opening reactions of activated this compound derivatives with a range of nucleophiles.

Furthermore, the selective functionalization of the azetidine ring at positions other than the nitrogen atom is an area ripe for investigation. While N-alkylation is a common transformation, methods for C-H functionalization of the azetidine ring are less developed but hold significant potential for creating novel analogs. acs.org Cobalt-catalyzed cross-coupling reactions of halo-azetidines with Grignard reagents have been shown to be effective for the synthesis of functionalized N-heterocycles. researchgate.net

The development of catalytic methods for the regioselective aminolysis of epoxides offers an alternative strategy for constructing the azetidine ring, which could be adapted to synthesize derivatives of the target compound. nih.gov

Application of Machine Learning and AI in Synthetic Route Design

The complexity of synthesizing molecules like this compound, with its sterically demanding substitution pattern, makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI) in synthetic route design. engineering.org.cnchemrxiv.orgbohrium.comarxiv.org

Generative models are also emerging as powerful tools for designing novel molecules with desired properties. arxiv.org SAGE-Amine, for example, is a generative modeling approach that can design new amines with optimized properties for specific applications, such as CO2 capture. arxiv.org A similar approach could be employed to design analogs of this compound with tailored physicochemical or biological properties.

| AI/ML Tool | Application in Synthetic Chemistry | Relevance to this compound |

| Retrosynthesis Prediction | Proposing novel and efficient synthetic routes. engineering.org.cnchemrxiv.orgbohrium.comarxiv.org | Identifying optimal disconnections and starting materials. |

| Generative Models | Designing new molecules with desired properties. arxiv.org | Creating novel analogs with tailored characteristics. |

| Reaction Outcome Prediction | Predicting main products, byproducts, and reaction pathways. completeaitraining.com | Optimizing reaction conditions and minimizing impurities. |

| Computational Enzyme Design | Engineering biocatalysts for specific transformations. caver.cz | Developing enzymes for the enantioselective synthesis of chiral derivatives. |

Advanced In-Situ Spectroscopic Monitoring of Reactions

To fully understand and optimize the synthesis of sterically hindered and strained molecules like this compound, advanced in-situ spectroscopic monitoring techniques are indispensable. These process analytical technologies (PAT) provide real-time information on reaction kinetics, intermediates, and the formation of byproducts, enabling precise control and optimization.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for monitoring reactions in real-time. beilstein-journals.orgresearchgate.net It can provide detailed structural information about species in the reaction mixture without the need for sampling and quenching. The application of in-situ NMR to monitor the N-alkylation of azetidine or the formation of the sterically hindered amine moiety would provide invaluable mechanistic insights and allow for the fine-tuning of reaction parameters to maximize yield and purity. beilstein-journals.orgresearchgate.net The coupling of NMR with flow chemistry setups is becoming increasingly common, offering a robust platform for automated reaction monitoring and optimization. beilstein-journals.org

Other spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can also be employed for real-time reaction monitoring, providing complementary information to NMR. These techniques are often more amenable to process environments and can be used to track the concentration of key reactants and products throughout the course of a reaction.

The data generated from these in-situ monitoring techniques can be used to build kinetic models of the reaction, which can then be used to further optimize the process and ensure robust and reproducible synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.